2-Amino-5-fluorobenzonitrile
Overview
Description
2-Amino-5-fluorobenzonitrile is an organic compound with the molecular formula C7H5FN2 It is a fluorinated derivative of benzonitrile, characterized by the presence of an amino group at the second position and a fluorine atom at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-5-fluorobenzonitrile can be synthesized from 2,5-difluorobenzaldehyde through a multi-step reaction process. The preparation method includes the following steps:
Formation of Oxime: 2,5-Difluorobenzaldehyde is reacted with hydroxylamine hydrochloride and triethylamine in dichloromethane at 20°C for 4 hours to form the corresponding oxime.
Reduction: The oxime is then reduced to the corresponding amine using a suitable reducing agent.
Nitrile Formation: The amine is subsequently converted to the nitrile by dehydration using a suitable dehydrating agent
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-fluorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The amino and fluorine groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.
Condensation Reactions: The compound can react with cyclic ketones in Friedländer reactions to form quinazoline derivatives.
Coupling Reactions: It can be used in coupling reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Zinc Chloride: Used as a catalyst in reactions with aminoethanol derivatives to form oxazoline ligands.
Basic Conditions: Required for the formation of quinazoline/quinazolinone derivatives from cyclic ketones.
Major Products:
Oxazoline Ligands: Formed from reactions with aminoethanol derivatives.
Quinazoline Derivatives: Formed from reactions with cyclic ketones.
Scientific Research Applications
2-Amino-5-fluorobenzonitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Amino-5-fluorobenzonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The amino group can act as a nucleophile, while the fluorine atom can influence the electronic properties of the benzene ring, making it more reactive towards electrophilic substitution reactions. The nitrile group can also participate in condensation reactions, leading to the formation of complex heterocyclic structures .
Comparison with Similar Compounds
- 2-Amino-5-chlorobenzonitrile
- 2-Amino-5-nitrobenzonitrile
- 2-Amino-5-fluoropyridine
- 3-Chloro-5-fluorobenzonitrile
- 2-Amino-4-methylbenzonitrile
Comparison: 2-Amino-5-fluorobenzonitrile is unique due to the presence of both an amino group and a fluorine atom on the benzene ring, which imparts distinct electronic and steric properties. This makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and ligands, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-amino-5-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQDFQDXMNVDPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372220 | |
Record name | 2-Amino-5-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61272-77-3 | |
Record name | 2-Amino-5-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.